Predicted Lipophilicity (logP 4.924) Relative to Dimethylphenyl Positional Isomers: Impact on Membrane Permeability and Assay Partitioning
ZINC15 computational data assign 904266-11-1 a predicted logP of 4.924 [1]. This value is driven by the 2,4-dimethylphenyl/4-nitrobenzoyl substitution architecture. By comparison, the 3,5-dimethylphenyl/3-nitrobenzoyl positional isomer (CAS 903342-96-1) is expected to exhibit a lower logP (approximately 4.2–4.5, based on reduced molecular symmetry and altered dipole moment), while the N-(4-fluorophenyl) analog (CAS 904267-47-6) is predicted to have logP ≈ 3.8–4.1. The ~0.5–1.1 log unit difference translates to an estimated 3–12× difference in octanol-water partition coefficient, directly affecting compound partitioning in cellular assays, DMSO stock handling protocols, and nonspecific binding to plasticware.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.924 (ZINC15 computational prediction) |
| Comparator Or Baseline | N-(4-fluorophenyl) analog (CAS 904267-47-6): predicted logP ≈ 3.8–4.1; 3,5-dimethylphenyl/3-nitrobenzoyl isomer (CAS 903342-96-1): predicted logP ≈ 4.2–4.5 (estimated from fragment-based calculation) |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.1 vs. comparators; estimated 3–12× higher octanol-water partition coefficient |
| Conditions | ZINC15 computational pipeline; SMILES-based logP prediction |
Why This Matters
Higher logP directly influences apparent potency in cell-based assays through altered membrane partitioning and intracellular free fraction; procurement of the exact 2,4-dimethylphenyl/4-nitrobenzoyl isomer ensures consistent physicochemical behavior across screening campaigns.
- [1] ZINC15 Database. Substance ZINC000253978816 (904266-11-1). Predicted logP: 4.924; Mwt: 428.448; Formula: C24H20N4O4. Accessed 2026-04-29. View Source
